

What is the function of Lhd-221 in aryl hydrocarbon receptor pathway

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Compound of Interest

Compound Name: Lhd-221

Cat. No.: B610799

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Unraveling the Aryl Hydrocarbon Receptor Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in cellular metabolism, immune responses, and toxicological processes. Initially identified for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a key regulator of physiological and pathophysiological signaling pathways. A diverse array of compounds, both endogenous and exogenous, can modulate AHR activity, making it a compelling target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

While the specific compound "**Lhd-221**" is not documented in publicly available scientific literature, this guide will provide an in-depth overview of the AHR pathway's function, utilizing data from well-characterized AHR modulators as illustrative examples. We will delve into the molecular mechanisms of AHR activation, the downstream genetic and cellular consequences, and the experimental methodologies used to investigate these processes.

The Canonical AHR Signaling Pathway

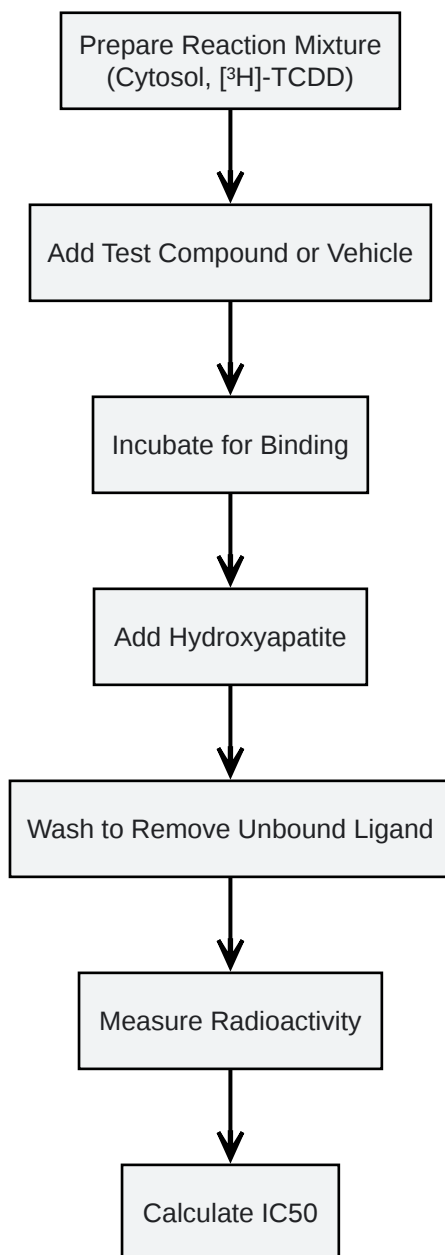
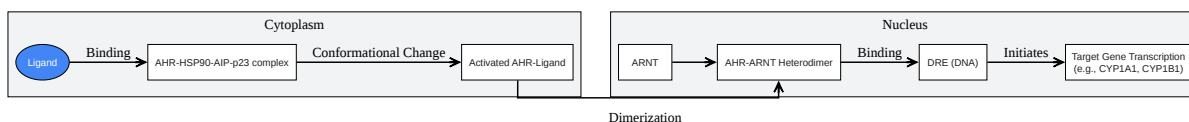
The most well-understood mechanism of AHR action is the canonical signaling pathway, which involves the receptor's translocation to the nucleus and subsequent regulation of target gene expression.

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. This complex includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23. This association maintains the AHR in a conformation that is receptive to ligand binding.

Upon binding of a ligand, the AHR undergoes a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization sequence. The ligand-AHR complex then translocates into the nucleus.

Inside the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex is the active transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

Binding of the AHR-ARNT complex to DREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to the upregulation of a battery of genes. The most well-known of these are the cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.



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